molecular formula C9H20ClN B2442215 6-Cyclopropylhexan-1-amine;hydrochloride CAS No. 2460749-10-2

6-Cyclopropylhexan-1-amine;hydrochloride

Cat. No.: B2442215
CAS No.: 2460749-10-2
M. Wt: 177.72
InChI Key: ICEOIRUOHQGAQM-UHFFFAOYSA-N
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Description

6-Cyclopropylhexan-1-amine hydrochloride is a chemical compound with the CAS Number: 2460749-10-2 . It has a molecular weight of 177.72 and is typically found in powder form . The IUPAC name for this compound is 6-cyclopropylhexan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for 6-Cyclopropylhexan-1-amine hydrochloride is 1S/C9H19N.ClH/c10-8-4-2-1-3-5-9-6-7-9;/h9H,1-8,10H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

6-Cyclopropylhexan-1-amine hydrochloride is a powder . It has a molecular weight of 177.72 . The compound is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The safety information for 6-Cyclopropylhexan-1-amine hydrochloride indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Mechanism of Action

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-Cyclopropylhexan-1-amine hydrochloride is an important aspect of its pharmacology . Factors such as pH, temperature, and the presence of other molecules can significantly affect the activity of a drug.

Properties

IUPAC Name

6-cyclopropylhexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c10-8-4-2-1-3-5-9-6-7-9;/h9H,1-8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEOIRUOHQGAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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